molecular formula C10H14O4 B8511589 2-Cyclopropanecarbonyl-3-oxo-butyric acid ethyl ester

2-Cyclopropanecarbonyl-3-oxo-butyric acid ethyl ester

Cat. No. B8511589
M. Wt: 198.22 g/mol
InChI Key: GIWLERCXMYAGTN-UHFFFAOYSA-N
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Patent
US07977358B2

Procedure details

To a solution of ethylacetoacetate (11.0 g, 85 mmol) in THF (20 ml) at 0° C. under argon atmosphere was added isopropylmagnesium chloride (42 ml, 2 M in THF, 85 mmol) dropwise. The reaction was stirred for 0.5 h. This solution was then transferred by cannula to a solution of cyclopropylcarbonylchloride (8.8 g, 85 mmol) and imidazole (0.3 g, 4 mmol) in THP (30 ml), also under argon at 0° C. The reaction was stirred for 2 h at 0° C. and 1 h at room temperature before the reaction was quenched by addition of 10% citric acid solution. The reaction was then extracted with EtOAc, dried (Na2SO4) and concentrated. Purification by flash column chromatography (EtOAc:n-heptane 5:95) afforded the title compound (11.9 g, 71%) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 0.99-1.02 (2H, m), 1.22-1.24 (2H, m), 1.35 (3H, t, J=6 Hz), 2.32 (3H, s), 2.41-2.51 (1H, m), 4.30 (2H, q, J=6 Hz), 17.95 (1H, s).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([CH3:8])=[O:7])[CH3:2].C([Mg]Cl)(C)C.[CH:15]1([C:18](Cl)=[O:19])[CH2:17][CH2:16]1>C1COCC1.N1C=CN=C1>[CH2:1]([O:3][C:4](=[O:9])[CH:5]([C:18]([CH:15]1[CH2:17][CH2:16]1)=[O:19])[C:6](=[O:7])[CH3:8])[CH3:2]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
0.3 g
Type
catalyst
Smiles
N1C=NC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 2 h at 0° C. and 1 h at room temperature before the reaction
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was quenched by addition of 10% citric acid solution
EXTRACTION
Type
EXTRACTION
Details
The reaction was then extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (EtOAc:n-heptane 5:95)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)OC(C(C(C)=O)C(=O)C1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.